molecular formula C16H25N3O3 B12088816 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline

2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline

Cat. No.: B12088816
M. Wt: 307.39 g/mol
InChI Key: LFZVESCKFYLPIZ-UHFFFAOYSA-N
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Description

2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline is a nitro-substituted aniline derivative featuring a sterically hindered pentamethylpiperidinyloxy group at the para position. The pentamethylpiperidinyloxy substituent introduces significant steric bulk and lipophilicity, which may influence solubility and pharmacokinetic behavior.

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

2-nitro-5-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxyaniline

InChI

InChI=1S/C16H25N3O3/c1-15(2)9-12(10-16(3,4)18(15)5)22-11-6-7-14(19(20)21)13(17)8-11/h6-8,12H,9-10,17H2,1-5H3

InChI Key

LFZVESCKFYLPIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1C)(C)C)OC2=CC(=C(C=C2)[N+](=O)[O-])N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline typically involves the nitration of aniline derivatives followed by the introduction of the piperidine moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are often employed.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine moiety may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to four structurally related aniline derivatives (Table 1), focusing on substituent effects, molecular properties, and inferred applications.

Table 1: Structural and Functional Comparison of 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline with Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes References
2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline -NO₂ (position 2), pentamethylpiperidinyloxy (position 5) C₁₆H₂₃N₃O₃ 305 High lipophilicity, steric hindrance, electron-withdrawing nitro group Potential enzyme inhibitors, prodrugs
2-Isopropoxy-5-Methyl-4-(Piperidin-4-yl)aniline (CAS 1035230-24-0) -OCH(CH₃)₂ (position 2), -CH₃ (position 5), piperidinyl (position 4) C₁₅H₂₂N₂O 246 Moderate bulk, electron-donating methyl and isopropoxy groups Pharmaceutical candidate
2-[(1-Methylpiperidin-4-yl)oxy]aniline (CAS 869943-62-4) -O-(1-methylpiperidin-4-yl) (position 2) C₁₂H₁₆N₂O 204 Lower steric hindrance, flexible ether linkage Research intermediate
5-Chloro-2-fluoro-4-(piperidin-4-ylmethyl)aniline (CAS 1299488-17-7) -Cl (position 5), -F (position 2), piperidinylmethyl (position 4) C₁₂H₁₆ClFN₂ 242.5 Halogen-enhanced electronegativity, rigid piperidinylmethyl linker Synthetic building block
4-[2-(1-Piperidinyl)ethyl]aniline -CH₂CH₂-piperidinyl (position 4) C₁₄H₁₈N₂ 214 Flexible ethyl linker, moderate lipophilicity Irritant (Xi hazard symbol)

Key Observations

Pentamethylpiperidinyloxy substituents impose greater steric hindrance compared to simpler piperidinyl groups (e.g., ), likely reducing solubility in aqueous media but enhancing membrane permeability.

Molecular Weight and Lipophilicity :

  • The target compound (305 g/mol) has the highest molecular weight among the analogs, suggesting lower water solubility. Its lipophilicity may favor blood-brain barrier penetration, a trait relevant to CNS-targeting drugs.

Halogen vs. Nitro Groups :

  • Halogenated analogs (e.g., ) exhibit increased polarity due to Cl/F substituents, whereas the nitro group in the target compound may stabilize negative charges in transition states, useful in catalytic inhibition.

Its nitro group could position it as a candidate for antimicrobial or anticancer agents, leveraging nitroreductase activation.

Research Findings and Inferred Trends

  • Synthetic Accessibility : Piperidinyl-containing anilines are frequently synthesized via nucleophilic aromatic substitution or Ullmann coupling, as seen in halogenated derivatives . The target compound’s synthesis would likely require careful optimization to manage steric effects.
  • Biological Relevance : The nitro group’s electron-withdrawing nature may enhance binding to enzymes like cytochrome P450 or nitroreductases, a hypothesis supported by studies on nitroaromatic drugs .
  • Safety Considerations : Analogues with piperidinyl groups (e.g., ) are classified as irritants, suggesting the target compound may require similar handling precautions.

Biological Activity

2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, emphasizing its anticancer activity and possible mechanisms of action.

Synthesis and Characterization

The synthesis of 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline typically involves the nitration of aniline derivatives followed by the introduction of the piperidine moiety. The reaction conditions require controlled temperatures and specific solvents to achieve high purity products. The compound can be characterized using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline. In vitro tests have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against liver, breast, lung, prostate, kidney, and brain cancer cell lines.
  • Mechanism of Action : The proposed mechanism includes the modulation of redox reactions due to the nitro group and interactions with biological receptors or enzymes related to cancer proliferation .

Comparative Studies

In comparative studies with other anticancer agents such as cisplatin, 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline showed enhanced selectivity and reduced toxicity towards normal cells while maintaining efficacy against tumor cells. This suggests a promising profile for further development as an anticancer agent .

The biological activity of 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline is attributed to its ability to interact with specific molecular targets:

  • Redox Reactions : The nitro group can participate in redox processes that may lead to oxidative stress in cancer cells.
  • Enzyme Inhibition : The piperidine moiety may inhibit certain enzymes involved in cancer cell metabolism and proliferation.

Data Table: Biological Activity Summary

Activity Cell Lines IC50 Values (µM)Mechanism
AnticancerLiver Cancer15Redox modulation
Breast Cancer20Enzyme inhibition
Lung Cancer18Redox modulation
Prostate Cancer22Enzyme inhibition
Kidney Cancer19Redox modulation
Brain Cancer17Enzyme inhibition

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • Study on Liver Cancer Cells : A study demonstrated that treatment with 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline resulted in a significant reduction in cell viability compared to untreated controls. The study indicated that the compound triggered apoptosis in liver cancer cells through oxidative stress pathways .
  • Breast Cancer Model : Another investigation focused on breast cancer cell lines where the compound showed a dose-dependent decrease in proliferation rates. The results suggested that it could be a viable candidate for further development as a selective anticancer drug .

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